molecular formula C18H15N3O2 B5771115 2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide

2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide

Cat. No.: B5771115
M. Wt: 305.3 g/mol
InChI Key: NIBWMFJZWJXUEV-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide is a complex organic compound that features a quinoline moiety, a phenyl group, and an acetamide functional group. This compound is of interest due to its potential biological and pharmacological activities, which are often associated with quinoline derivatives .

Preparation Methods

The synthesis of 2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide typically involves the condensation of 2-hydroxy-2-phenylacetamide with quinoline-8-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide involves its interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Properties

IUPAC Name

2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-17(14-6-2-1-3-7-14)18(23)21-20-12-15-9-4-8-13-10-5-11-19-16(13)15/h1-12,17,22H,(H,21,23)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBWMFJZWJXUEV-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC3=C2N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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